molecular formula C18H21NO3 B11953180 N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide CAS No. 853332-06-6

N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No.: B11953180
CAS No.: 853332-06-6
M. Wt: 299.4 g/mol
InChI Key: QJELJEURECDYSG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with dimethyl and methoxy groups, linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the reaction of 2,4-dimethylphenylamine with 2-(2-methoxy-4-methylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2,4-dimethylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(2,4-dimethylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can affect its solubility, stability, and interaction with biological targets.

Properties

CAS No.

853332-06-6

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

InChI

InChI=1S/C18H21NO3/c1-12-5-7-15(14(3)9-12)19-18(20)11-22-16-8-6-13(2)10-17(16)21-4/h5-10H,11H2,1-4H3,(H,19,20)

InChI Key

QJELJEURECDYSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)OC)C

Origin of Product

United States

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